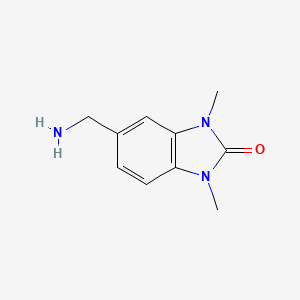

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as 5-AMDM, is an organic compound that is widely used in scientific research applications. This compound is a member of the class of benzimidazoles and its unique chemical structure makes it an interesting research subject for various fields of study.

Scientific Research Applications

Optical Activity in Amino Acid Derivatives

5-Aminobenzimidazoles and derivatives like 1,3-dimethyl-2H-5-amino-benzimidazol-2-one show potential in the preparation of optically active amino acid derivatives. Hasan et al. (2000) explored this by reducing 1-methyl-5-nitro-benzimidazoles and 1,3-dimethyl-2H-5-nitro-benzimidazol-2-one to their amino counterparts and further converting them into complex compounds, which were then characterized for optical activity using mass spectrometry and 1H NMR spectroscopy (Hasan, Shaheen, Yunus, & Munir, 2000).

Synthesis of Masked Amino Aldehydes

Denisenko et al. (2010) demonstrated the synthesis of 5'-substituted 2-(2-amino-3-furanyl)-1,3-dimethyl-1H-benzimidazolium bromides, which are masked amino aldehydes. This process involved heating (1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-ylidene)acetonitrile with α-bromo ketones, leading to the formation of compounds with potential applications in organic synthesis (Denisenko, Tverdokhlebov, Tolmachev, Volovenko, Shishkina, & Shishkin, 2010).

Antibacterial and Antifungal Activities

Benzimidazolone derivatives, including those based on 1,3-dimethyl-2H-benzimidazol-2-one, have been studied for their antibacterial, antituberculosis, and antifungal activities. Karale, Rindhe, and Rode (2015) synthesized various benzimidazolone derivatives and tested them against gram-positive and gram-negative microorganisms, showing promising results in the context of medical research (Karale, Rindhe, & Rode, 2015).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, including those similar to 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, have been explored in the context of organic magnetic materials. Ferrer et al. (2001) synthesized and characterized stable nitroxide radicals derived from benzimidazoles, studying their magnetic susceptibility and potential application in materials science (Ferrer, Lahti, George, Oliete, Julier, & Palacio, 2001).

Mechanism of Action

Target of Action

The compound 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one, also known as Muscimol, is a potent and selective orthosteric agonist for the GABA A receptor . This receptor is a major inhibitory neurotransmitter receptor in the central nervous system .

Mode of Action

Muscimol mimics the inhibitory neurotransmitter GABA, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .

Biochemical Pathways

The biochemical pathways affected by Muscimol are those involving GABAergic signaling. By acting as an agonist at GABA-A receptors, Muscimol enhances inhibitory neurotransmission . This can have a variety of downstream effects, depending on the specific neural circuits involved.

Pharmacokinetics

It is also known that smaller particles are cleared more rapidly than larger ones .

Result of Action

The result of Muscimol’s action is a decrease in neuronal excitability, which can have a variety of effects depending on the specific neural circuits involved. These effects can include sedation, hallucinations, and pain relief . Muscimol’s ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2h-benzimidazol-2-one plays a role in several biochemical reactions. It interacts with enzymes such as nicotinamide N-methyltransferase, which is involved in cellular energy metabolism . This interaction can influence the activity of the enzyme, leading to changes in metabolic pathways. Additionally, this compound can bind to proteins and other biomolecules, affecting their function and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of enzymes involved in glucose metabolism, potentially improving blood sugar control in diabetic models . It also affects the size and function of fat cells, contributing to changes in cellular energy balance and metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This compound has been shown to inhibit nicotinamide N-methyltransferase, leading to changes in metabolic pathways and energy utilization . Additionally, it can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, but it can degrade under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression . These effects are important for understanding the potential therapeutic applications and safety of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can improve metabolic function and energy balance without significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances and changes in liver function . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as nicotinamide N-methyltransferase, influencing the metabolism of nicotinamide and other related compounds . This interaction can affect metabolic flux and the levels of various metabolites, leading to changes in cellular energy balance and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. Understanding the transport and distribution mechanisms is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . Targeting signals and post-translational modifications direct this compound to specific organelles, such as the mitochondria and nucleus . These localizations are important for understanding the mechanisms of action and potential therapeutic applications of this compound.

Properties

IUPAC Name |

5-(aminomethyl)-1,3-dimethylbenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-8-4-3-7(6-11)5-9(8)13(2)10(12)14/h3-5H,6,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVGETHSXBLPHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)CN)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353886 |

Source

|

| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886508-53-8 |

Source

|

| Record name | 5-(Aminomethyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.